N-(3,4-dimethylphenyl)-2-ethylhexanamide
Description
N-(3,4-Dimethylphenyl)-2-ethylhexanamide is an amide derivative featuring a 3,4-dimethylphenyl group attached to a branched 2-ethylhexanamide chain. The compound’s structure combines aromatic and aliphatic moieties, with the dimethyl substituents on the phenyl ring influencing electronic and steric properties.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-10-9-12(3)13(4)11-15/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
OTDYHUFOLWOYRA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly impact molecular interactions. Key comparisons include:
Key Findings :
- Electron-Donating vs. Withdrawing Groups : Methyl (electron-donating) and chloro (electron-withdrawing) substituents modulate the aromatic ring’s electronic density. For instance, propanil’s Cl groups enhance electrophilic reactivity, crucial for herbicidal action , while dimethyl groups in the target compound may improve membrane permeability due to increased lipophilicity.
- Substituent Position : 3,4-Dimethyl substitution (target compound) vs. 2,4-dimethyl (BTS 27271-HCl) alters steric hindrance. The 3,4 configuration may allow more efficient interaction with planar biological targets compared to ortho-substituted analogs .
Amide Chain Modifications
The alkyl chain in amides influences solubility, stability, and bioactivity:
Key Findings :
- Chain Length and Branching : The 2-ethylhexanamide chain in the target compound introduces branching, which may enhance metabolic stability compared to linear chains (e.g., propanil) .
- Functional Groups: Bulky groups (e.g., benzoisoquinolinyl in ) reduce solubility but may increase target specificity.
Analytical and Structural Validation Methods
Crystallographic tools like SHELX and ORTEP-3 are critical for resolving the three-dimensional structures of these compounds. For example, SHELXL’s refinement capabilities enable precise determination of substituent conformations and hydrogen-bonding interactions, which are vital for SAR studies .
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